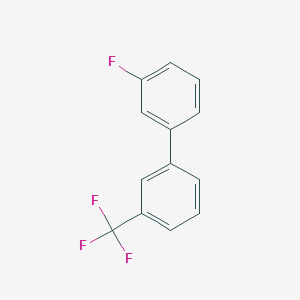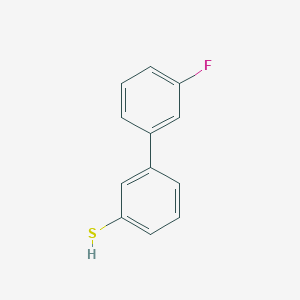
5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl methacrylate
Übersicht
Beschreibung
5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl methacrylate: is a fluorinated methacrylate monomer. This compound is notable for its unique structure, which includes multiple trifluoromethyl groups and a hydroxyl group, making it highly reactive and useful in various chemical applications. Its molecular formula is C11H14F6O3 , and it has a molecular weight of 308.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl methacrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-(trifluoromethyl)pentan-2-ol and methacryloyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-methyl-4-(trifluoromethyl)pentan-2-ol is reacted with methacryloyl chloride in the presence of triethylamine. The reaction mixture is stirred at low temperature (0-5°C) and then gradually warmed to room temperature. The product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, advanced purification techniques like chromatography may be employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl methacrylate: undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties due to the presence of fluorinated groups.
Substitution Reactions: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a halide.
Addition: Nucleophiles such as amines or thiols can add to the double bond under mild conditions.
Major Products
Polymers: The polymerization of this monomer results in fluorinated polymers with high thermal stability and chemical resistance.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the reagent used, such as halides or esters.
Wissenschaftliche Forschungsanwendungen
5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl methacrylate: has several applications in scientific research:
Material Science: Used in the synthesis of fluorinated polymers for coatings, adhesives, and sealants due to its excellent chemical resistance and low surface energy.
Biomedical Research: Investigated for use in drug delivery systems and medical devices because of its biocompatibility and stability.
Analytical Chemistry: Utilized as a reagent in the synthesis of fluorinated compounds for analytical standards and reference materials.
Wirkmechanismus
The compound exerts its effects primarily through its reactive methacrylate group, which can undergo polymerization or addition reactions. The trifluoromethyl groups enhance the compound’s stability and resistance to degradation. In biological systems, the hydroxyl group can form hydrogen bonds, influencing the compound’s interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: Another fluorinated methacrylate with similar polymerization properties but lacks the additional trifluoromethyl groups.
Hexafluoroisopropyl methacrylate: Contains more fluorine atoms, providing even greater chemical resistance but may be more challenging to synthesize.
Uniqueness
Eigenschaften
IUPAC Name |
[5,5,5-trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl] 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F6O3/c1-6(2)8(18)20-5-7(3)4-9(19,10(12,13)14)11(15,16)17/h7,19H,1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAVFWSIXYHORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(F)(F)F)(C(F)(F)F)O)COC(=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593825 | |
| Record name | 5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853064-87-6 | |
| Record name | 5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-TRIFLUORO-2-TRIFLUOROMETHYL-2-HYDROXY-4-METHYL-5-PENTYL METHACRYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate](/img/structure/B3338065.png)
![4-[(2,6-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B3338074.png)
![Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B3338080.png)
![5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3338083.png)



![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3338129.png)
![3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3338135.png)

![chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane](/img/structure/B3338147.png)



